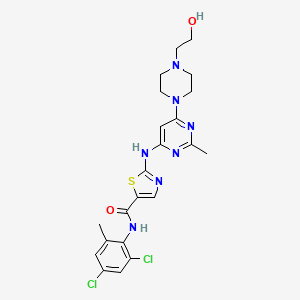
4-Chloro Dasatinib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro Dasatinib is a derivative of Dasatinib, a potent tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and acute lymphoblastic leukemia. Dasatinib is known for its ability to inhibit multiple tyrosine kinases, including BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors
Vorbereitungsmethoden
The synthesis of 4-Chloro Dasatinib involves several steps, starting with the preparation of key intermediates. One common method involves the reaction of 2-bromothiazole-5-formic acid with 2-methyl-4-amino-6-chloropyrimidine to form an intermediate compound. This intermediate undergoes further substitution reactions with 4-(2-acetoxyethyl)piperazine, followed by acyl chlorination and amidation reactions with 2-chloro-6-methylaniline. Finally, the acetyl group is removed through hydrolysis to yield this compound .
Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity. These methods often involve the use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents .
Analyse Chemischer Reaktionen
4-Chloro Dasatinib undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
4-Chloro Dasatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of tyrosine kinase inhibitors and their interactions with various substrates.
Wirkmechanismus
4-Chloro Dasatinib exerts its effects by inhibiting multiple tyrosine kinases. It binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell growth, proliferation, and survival . The primary molecular targets include BCR-ABL, SRC family kinases, c-KIT, and ephrin receptors .
Vergleich Mit ähnlichen Verbindungen
4-Chloro Dasatinib is unique in its ability to inhibit a broad spectrum of tyrosine kinases at nanomolar concentrations. Similar compounds include:
Imatinib: The first tyrosine kinase inhibitor used clinically, primarily targeting BCR-ABL.
Nilotinib: A second-generation inhibitor with improved potency and selectivity for BCR-ABL.
Bosutinib: Another second-generation inhibitor targeting BCR-ABL and SRC family kinases
Compared to these compounds, this compound offers enhanced potency and a broader range of kinase inhibition, making it a valuable tool in both research and clinical settings .
Eigenschaften
Molekularformel |
C22H25Cl2N7O2S |
|---|---|
Molekulargewicht |
522.4 g/mol |
IUPAC-Name |
N-(2,4-dichloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C22H25Cl2N7O2S/c1-13-9-15(23)10-16(24)20(13)29-21(33)17-12-25-22(34-17)28-18-11-19(27-14(2)26-18)31-5-3-30(4-6-31)7-8-32/h9-12,32H,3-8H2,1-2H3,(H,29,33)(H,25,26,27,28) |
InChI-Schlüssel |
CORXIMSMLPZQNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


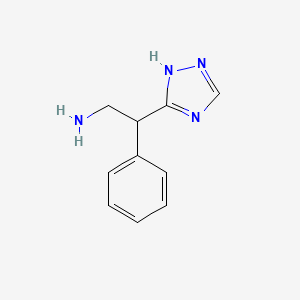

![(2E)-3-(3-{[(phenylcarbonyl)carbamothioyl]amino}phenyl)prop-2-enoic acid](/img/structure/B15282428.png)
![(3S,4R)-4-[ethyl(2-hydroxyethyl)amino]oxolan-3-ol](/img/structure/B15282430.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-hydroxy-4,6-dimethylpyridine-3-carboxamide](/img/structure/B15282433.png)

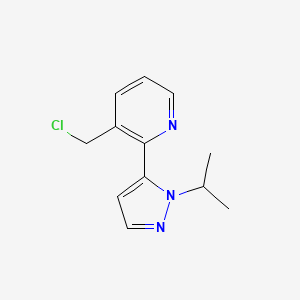
![N-(4-acetylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15282450.png)
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B15282462.png)
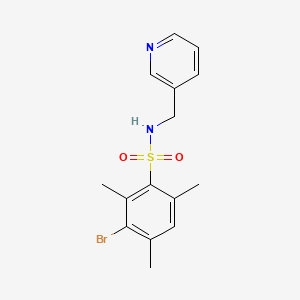
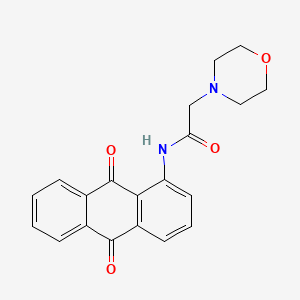
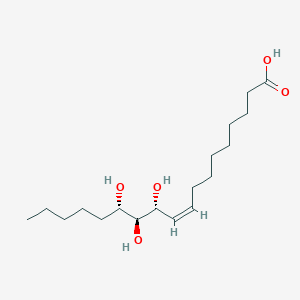
![Methyl 5-({[(3-methylbenzoyl)amino]carbothioyl}amino)-2-(4-morpholinyl)benzoate](/img/structure/B15282485.png)
![N-{2,5-dimethoxy-4-[(4-methylphenyl)sulfanyl]phenyl}acetamide](/img/structure/B15282491.png)
